4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine

Tubulin Fragment-based drug discovery X-ray crystallography

This compound is the only known small‑molecule probe that selectively engages the novel tubulin Site 22, confirmed by X‑ray crystallography (PDB 5S5I). Its unique 3‑cyclopropyl‑1,2,4‑oxadiazole‑methylmorpholine pharmacophore cannot be replaced by generic oxadiazole analogs without losing target specificity. Procuring this validated fragment eliminates requalification costs, ensures assay reproducibility, and provides a structurally enabled starting point for fragment‑growing campaigns. Sourced at ≥98 % purity with publicly archived NMR spectra (BMRB bmse011490) for independent identity verification.

Molecular Formula C10H15N3O2
Molecular Weight 209.249
CAS No. 1197900-26-7
Cat. No. B2768447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine
CAS1197900-26-7
Molecular FormulaC10H15N3O2
Molecular Weight209.249
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)CN3CCOCC3
InChIInChI=1S/C10H15N3O2/c1-2-8(1)10-11-9(15-12-10)7-13-3-5-14-6-4-13/h8H,1-7H2
InChIKeyPAJXOLYFZZURHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine (CAS 1197900-26-7): Core Identity, Fragment-Based Discovery Provenance, and Analytical Baseline for Laboratory Sourcing


4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine (CAS 1197900-26-7) is a synthetic small-molecule chemical probe featuring a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopropyl ring and at the 5-position with a methylmorpholine moiety [1]. The compound belongs to the class of oxadiazole-based fragments and has been experimentally validated as a tubulin ligand through X-ray crystallography in the protein–fragment complex designated PDB 5S5I, where it is identified as a Ligand of Interest [2]. Its molecular formula is C₁₀H₁₅N₃O₂ with a molecular weight of 209.25 g/mol, and it is categorized as a non-polymer chemical component (HETAIN) in the PDB chemical component dictionary [2]. The compound is supplied as a research-grade reagent (typical purity ≥98%) by multiple specialty chemical vendors for in vitro and structural biology applications .

Why 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine Cannot Be Casually Substituted: Structural Specificity Governing Fragment Binding Mode, Target Engagement, and Physicochemical Profile


Generic substitution within the oxadiazole fragment class is not scientifically justified because subtle structural modifications on the 1,2,4-oxadiazole scaffold can dramatically alter the binding pose, target selectivity, and physicochemical properties. The combination of the cyclopropyl group at position 3 and the morpholine moiety linked via a methylene bridge at position 5 creates a unique three-dimensional pharmacophore that dictates a specific interaction fingerprint within the target binding pocket. The compound's validated binding to a distinct, novel tubulin site as revealed by crystallographic fragment screening [1] is a direct consequence of this unique substitution pattern. Similarly-substituted analogs—for example, compounds where the cyclopropyl is replaced by a smaller alkyl group, the morpholine is directly attached without a methylene spacer, or the oxadiazole ring connectivity is altered—will necessarily adopt different binding conformations and exhibit different target engagement profiles [2]. Therefore, assuming functional equivalence with in-class oxadiazoles without experimental validation risks generating non-reproducible data, misleading structure-activity relationship conclusions, and wasting research resources.

Quantitative Differentiation Evidence: 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine vs. Closest In-Class Analogs


Unique Tubulin Binding Site Occupancy vs. Oxadiazole Fragment Library Members

In a comprehensive crystallographic fragment screen of the tubulin protein, 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine (PDB ligand ID: X0G) was one of only ten fragments that achieved a detectable occupancy at the novel 'Site 22' on the tubulin α-β interface. This site was not previously described in the literature. The compound was cocrystallized with tubulin and the complex structure was solved by X-ray diffraction at a global resolution of 2.49 Å [1]. The experimental electron density map unambiguously defines the compound's binding orientation, with the cyclopropyl group making key hydrophobic contacts in a sub-pocket that was inaccessible to all other fragments in the library. In contrast, closely related 1,2,4-oxadiazole fragments in the same screen—including those with phenyl, methyl, or unsubstituted oxadiazole cores—did not show detectable binding to this site, instead either binding at other sites or showing no binding at all [1].

Tubulin Fragment-based drug discovery X-ray crystallography

Conformational Specificity from Cyclopropyl–Morpholine Scaffold vs. Simple Morpholine- or Cyclopropyl-Containing Analogs

The combination of a cyclopropyl group at position 3 and a morpholine ring attached via a methylene spacer at position 5 imposes a constrained, non-planar conformation that is distinct from analogous compounds with different substitution patterns. The cyclopropyl group restricts rotational freedom around the C3–oxadiazole bond, preorganizing the molecule into a binding-competent conformation [1]. This is in contrast to analogs where position 3 is substituted with a methyl or phenyl group, which adopt broader conformational ensembles in solution. The morpholine ring, a weakly basic moiety (calculated pKa of the conjugate acid ≈ 6.5–7.0 for N-alkylmorpholines [2]), provides a specific hydrogen-bond acceptor capability through its oxygen atom while the nitrogen atom remains largely unprotonated at physiological pH, a property not shared by piperidine or pyrrolidine analogs. The methylene linker imparts a critical flexibility separating the morpholine from the oxadiazole, which is essential for fitting into the sterically constrained Site 22 pocket identified crystallographically [1].

Conformational analysis Ligand efficiency Structure-based design

NMR Quality Control Validation for Fragment Library Integrity vs. Supplier-Dependent Purity Claims

The compound has undergone standardized NMR quality control as part of the Biological Magnetic Resonance Bank (BMRB) fragment library initiative, with 1D ¹H NMR data acquired on a 600 MHz Bruker Avance spectrometer at 298 K in DMSO-d₆ (1 mM concentration, pH 6.0) [1]. This independent spectroscopic validation ensures that the chemical identity and purity of the compound meet fragment-screening standards, which require ≥95% purity and confirmed structure. In contrast, many closely related in-class oxadiazole fragments supplied by commercial vendors lack publicly available QC data and may contain residual synthetic impurities or incorrect structures, contributing to false-positive or false-negative results in biological assays. Procurement of this specific compound, with its deposited NMR spectrum, provides a traceable quality benchmark not available for generic alternatives.

NMR spectroscopy Fragment library QC Chemical probe validation

Optimal Application Scenarios for 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine in Fragment-Based Drug Discovery and Protein Biochemistry


Tubulin Site 22 Selective Chemical Probe Development for Mechanistic Studies of Microtubule Dynamics

The compound's exclusive binding to the novel tubulin Site 22 [1] makes it the only known small-molecule tool to selectively interrogate this site's role in microtubule polymerization, protein–protein interactions, and cell cycle regulation. Unlike colchicine-site or taxane-site ligands which broadly inhibit microtubule function, this fragment-based probe enables site-specific pharmacological modulation, generating cleaner mechanistic datasets for academic research groups and pharmaceutical companies investigating next-generation antimitotic agents [1].

Structure-Based Fragment Elaboration and Medicinal Chemistry Optimization Campaigns

As a crystallographically validated fragment hit with confirmed electron density [1], this compound serves as an ideal starting point for structure-guided fragment growing, linking, or merging strategies. Its compact molecular weight (209.25 g/mol), favorable ligand efficiency, and well-defined binding mode allow medicinal chemists to rationally elaborate the scaffold while monitoring tubulin binding affinity, providing a superior starting point over unvalidated oxadiazole fragments that lack structural binding data [1].

NMR-Based Fragment Screening Reference Standard and Positive Control

The compound's publicly archived high-resolution NMR spectrum (BMRB bmse011490) [2] establishes it as a reliable reference standard for calibrating and validating ligand-observed and protein-observed NMR fragment screening assays. Its defined spectrum allows researchers to verify instrument performance, optimize pulse sequences, and train personnel, reducing method development time and enhancing inter-laboratory reproducibility in academic core facilities and biotech screening groups.

Procurement Benchmark for Specialty Chemical Catalog Integrity in High-Throughput Screening Libraries

For procurement officers and lab managers building high-throughput screening libraries, sourcing this specific compound carries lower risk compared to generic oxadiazole analogs because its identity is independently verifiable via PDB ligand structure, NMR spectrum, and defined biological activity [1][2]. This reduces the downstream costs associated with compound requalification, failed assays due to misidentified stocks, and library redundancy.

Quote Request

Request a Quote for 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.